molecular formula C12H16O3 B13349098 2-Propoxyethyl benzoate

2-Propoxyethyl benzoate

Cat. No.: B13349098
M. Wt: 208.25 g/mol
InChI Key: OALFAAFIQJBHRZ-UHFFFAOYSA-N
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Description

2-Propoxyethyl benzoate is an organic compound with the molecular formula C12H16O3. It is an ester formed from the reaction of benzoic acid and 2-propoxyethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propoxyethyl benzoate can be synthesized through the esterification reaction between benzoic acid and 2-propoxyethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapor is condensed back to liquid, allowing the reaction to proceed efficiently.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of solid acid catalysts, such as modified clay, can improve the conversion rate and reduce the formation of by-products. The reaction mixture is typically subjected to distillation to separate the desired ester from other components.

Chemical Reactions Analysis

Types of Reactions

2-Propoxyethyl benzoate undergoes various chemical reactions, including:

    Oxidation: The benzylic position in the compound can be oxidized to form benzoic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Benzoic acid and its derivatives.

    Reduction: 2-Propoxyethanol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

2-Propoxyethyl benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a solvent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its use in drug formulation and delivery systems.

    Industry: Utilized as a plasticizer in the production of polymers and as a fragrance ingredient in perfumes and cosmetics.

Mechanism of Action

The mechanism of action of 2-Propoxyethyl benzoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release benzoic acid and 2-propoxyethanol, which may exert their effects through different pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: An ester formed from benzoic acid and ethanol.

    Methyl benzoate: An ester formed from benzoic acid and methanol.

    Isopropyl benzoate: An ester formed from benzoic acid and isopropanol.

Uniqueness

2-Propoxyethyl benzoate is unique due to the presence of the propoxy group, which imparts different solubility and reactivity properties compared to other benzoates. This makes it suitable for specific applications where other benzoates may not be as effective.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-propoxyethyl benzoate

InChI

InChI=1S/C12H16O3/c1-2-8-14-9-10-15-12(13)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3

InChI Key

OALFAAFIQJBHRZ-UHFFFAOYSA-N

Canonical SMILES

CCCOCCOC(=O)C1=CC=CC=C1

Origin of Product

United States

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